molecular formula C14H21Cl2NO B1426516 4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219963-70-8

4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1426516
CAS No.: 1219963-70-8
M. Wt: 290.2 g/mol
InChI Key: HEDHHZYYZXTRAV-UHFFFAOYSA-N
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Description

4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride is an organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a 4-chloro-2-methylphenoxyethyl group. It is commonly used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-chloro-2-methylphenol with ethylene oxide to form 4-(2-(4-chloro-2-methylphenoxy)ethyl)phenol. This intermediate is then reacted with piperidine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production efficiency and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-2-methylphenoxy)piperidine
  • 4-Chloro-2-methylphenol

Uniqueness

4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name

4-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-11-10-13(15)2-3-14(11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDHHZYYZXTRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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